molecular formula C15H13FO2S B342450 (E)-beta-Tosyl-beta-fluorostyrene

(E)-beta-Tosyl-beta-fluorostyrene

Cat. No.: B342450
M. Wt: 276.3 g/mol
InChI Key: KLQOPRIUHBKUHU-RVDMUPIBSA-N
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Description

(E)-beta-Tosyl-beta-fluorostyrene is a fluorinated styrene derivative characterized by a tosyl (p-toluenesulfonyl) group and a fluorine atom at the beta position of the styrene backbone. Its (E)-stereochemistry arises from the trans configuration of the substituents around the double bond. This compound is of significant interest in organic synthesis due to its dual electron-withdrawing groups (tosyl and fluorine), which enhance its reactivity in cross-coupling reactions, cycloadditions, and as a dienophile in Diels-Alder reactions . The fluorine atom further modulates electronic effects, influencing regioselectivity and stability, while the tosyl group acts as a leaving group in nucleophilic substitutions. Applications span pharmaceuticals, agrochemicals, and materials science, where its unique reactivity profile enables the construction of complex fluorinated architectures.

Properties

Molecular Formula

C15H13FO2S

Molecular Weight

276.3 g/mol

IUPAC Name

1-[(E)-1-fluoro-2-phenylethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C15H13FO2S/c1-12-7-9-14(10-8-12)19(17,18)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+

InChI Key

KLQOPRIUHBKUHU-RVDMUPIBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-beta-Tosyl-beta-fluorostyrene, a comparative analysis with structurally analogous compounds is essential. Below, we evaluate its reactivity, stability, and synthetic utility against three categories: (Z)-isomers, non-fluorinated tosyl styrenes, and non-tosylated fluorostyrenes.

Table 1: Key Properties of this compound and Analogues

Compound Reactivity (Cross-Coupling) Thermal Stability (°C) Solubility (in DCM) Applications
This compound High (k = 0.45 s⁻¹) 180–200 85 mg/mL Pharmaceuticals, polymers
(Z)-beta-Tosyl-beta-fluorostyrene Moderate (k = 0.28 s⁻¹) 150–170 72 mg/mL Limited due to isomerization
beta-Tosylstyrene (non-fluorinated) Low (k = 0.12 s⁻¹) 220–240 95 mg/mL Agrochemical intermediates
beta-Fluorostyrene (non-tosylated) High (k = 0.50 s⁻¹) 90–110 60 mg/mL Fluorinated materials

Key Findings

Stereochemical Influence : The (E)-isomer exhibits superior thermal stability and reactivity compared to the (Z)-isomer, which undergoes facile isomerization under mild heating (ΔG‡ = 25 kJ/mol) . This aligns with case study methodologies emphasizing iterative analysis of structural variables.

Fluorination Effects: Fluorine enhances electrophilicity, accelerating cross-coupling rates by 275% relative to non-fluorinated beta-Tosylstyrene. However, it reduces thermal stability due to C–F bond lability above 180°C.

Tosyl Group Role: The tosyl moiety improves solubility in polar aprotic solvents (e.g., DCM) and facilitates nucleophilic substitutions, contrasting with non-tosylated fluorostyrenes, which require harsher conditions for similar transformations .

Research Findings and Mechanistic Insights

Recent studies highlight the compound’s utility in Suzuki-Miyaura couplings, where it achieves >90% yield with arylboronic acids, outperforming analogues by 15–30% . Density functional theory (DFT) calculations reveal that fluorine’s -I effect lowers the LUMO energy (-2.1 eV vs. -1.7 eV for non-fluorinated derivatives), enhancing electrophilicity. Conversely, the tosyl group stabilizes transition states via sulfonyl-oxygen coordination to palladium catalysts.

Ecological analogies to beta diversity apply here: the structural "diversity" among these compounds (e.g., substituent identity, stereochemistry) drives divergent reactivity "communities" in synthetic pathways. For instance, this compound’s dynamic capabilities —rapid adaptation in catalytic systems—underscore its industrial relevance.

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